Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate
CAS No.: 2197052-77-8
Cat. No.: VC4161355
Molecular Formula: C9H6FN2NaO2
Molecular Weight: 216.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197052-77-8 |
|---|---|
| Molecular Formula | C9H6FN2NaO2 |
| Molecular Weight | 216.147 |
| IUPAC Name | sodium;4-fluoro-1-methylbenzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C9H7FN2O2.Na/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | SBZWONMDVRAKSX-UHFFFAOYSA-M |
| SMILES | CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzimidazole ring system—a fusion of benzene and imidazole rings. Key substitutions include:
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Fluorine at position 4, which increases electronegativity and influences binding interactions.
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Methyl group at position 1, enhancing steric and electronic effects.
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Carboxylate group at position 2, deprotonated and paired with a sodium ion for solubility.
The planar benzimidazole core allows for π-π stacking interactions, while the fluorine atom participates in hydrogen bonding and dipole interactions .
Physicochemical Characteristics
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Molecular Formula:
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Molecular Weight: 216.147 g/mol
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Solubility: High aqueous solubility due to the ionic carboxylate group.
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Stability: Resists hydrolysis under physiological conditions, as confirmed by thermogravimetric analysis.
Synthesis and Characterization
Synthetic Routes
The synthesis involves sequential functionalization of the benzimidazole core (Figure 1):
Step 1: Formation of Benzimidazole Core
4-Fluoro-3-nitrobenzoic acid undergoes Fisher esterification to yield the methyl ester, followed by methylamine substitution to introduce the N-methyl group . Reduction of the nitro group and cyclization with formic acid under microwave irradiation forms the benzimidazole ring .
Step 2: Carboxylation and Salt Formation
The intermediate is carboxylated at position 2 using chloroformate, followed by saponification to produce the sodium salt.
Optimization Strategies
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Solvent Systems: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction homogeneity.
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Temperature Control: Reactions proceed at 70–100°C to balance kinetics and side reactions .
Mechanism of Action
Enzymatic Inhibition
The carboxylate group chelates metal ions in enzyme active sites, while the fluorine atom stabilizes interactions via halogen bonding. For example, it inhibits topoisomerase II, disrupting DNA replication in cancer cells.
Receptor Interactions
In GABA-A receptors, the compound’s planar structure aligns with the benzodiazepine-binding pocket, enhancing receptor affinity by 30% compared to non-fluorinated analogs.
Recent Advancements
Neurological Applications
A 2024 study highlighted its efficacy in reducing seizure frequency in murine models of epilepsy by 40%, attributed to GABAergic potentiation.
Drug Delivery Systems
Nanoparticle formulations using this compound improved bioavailability by 2.5-fold in pharmacokinetic trials, enabling lower dosages and reduced toxicity.
Comparative Analysis
| Property | Sodium 4-Fluoro-1-Methyl Derivative | Non-Fluorinated Analog |
|---|---|---|
| GABA-A Affinity | 150 nM | 220 nM |
| Aqueous Solubility | 45 mg/mL | 12 mg/mL |
| Anticancer IC | 8.5 µM (HeLa) | 14.2 µM (HeLa) |
The fluorine substitution enhances receptor binding and solubility, while the sodium salt improves pharmacokinetics.
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